2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS3/c12-8-4-2-1-3-7(8)5-18-10-15-16-11(20-10)19-6-9(17)14-13/h1-4H,5-6,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQXAQUECLJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The specific mode of action for this compound is not clearly defined in the available resources. Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects. For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, and more
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways
Biological Activity
The compound 2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a thiadiazole ring substituted with a chlorophenyl group and an acetohydrazide moiety.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
- Activity Spectrum : Studies indicate that derivatives similar to this compound show activity against a range of microorganisms:
| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15–19 | 62.5 |
| E. coli | 18 | 50 |
| Candida albicans | Moderate | Not specified |
| Aspergillus niger | Good | Not specified |
Anticancer Activity
- Cell Lines Tested : The compound's anticancer potential has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
-
Findings :
- The compound showed significant cytotoxicity with IC50 values ranging from 0.28 to 0.52 µg/mL against MCF-7 and A549 cells .
- A structure-activity relationship (SAR) study indicated that specific substitutions on the thiadiazole ring enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Properties : A review documented various derivatives of thiadiazoles showing promising antimicrobial properties, emphasizing the role of the chlorophenyl substituent in enhancing activity against gram-positive bacteria .
- Anticancer Evaluation : Research conducted on a series of thiadiazole derivatives revealed that those with specific halogen substitutions exhibited superior anticancer properties compared to their unsubstituted counterparts .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The presence of the thiadiazole moiety in the compound is linked to significant antibacterial and antifungal activities. For instance:
- A study demonstrated that derivatives similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- In vitro assays indicated that compounds with similar structures showed broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Potential
Research has also highlighted the anticancer potential of thiadiazole derivatives:
- Compounds related to 2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide have shown promising results against various cancer cell lines, including breast cancer and colon cancer cells .
- In a comparative study, certain derivatives displayed higher inhibitory effects than standard chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer agents .
Agricultural Applications
The compound's efficacy extends to agricultural science:
- Thiadiazole derivatives have been evaluated for their ability to combat plant pathogens. Some studies reported significant antibacterial effects against Xanthomonas oryzae, a major rice pathogen .
- The incorporation of such compounds in pesticide formulations could enhance crop protection strategies against resistant strains of plant pathogens.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzene ring, the thiadiazole core, or the hydrazide moiety. These modifications influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:
Substituent Variations on the Benzene Ring
Key Observations :
- Chlorine Position : The 4-chloro analog () shows enhanced antimicrobial activity compared to the 2-chloro derivative, likely due to better steric compatibility with target enzymes .
- Amino vs. Thioether Groups: The 4-methylanilino substituent () introduces hydrogen-bonding capability, improving interaction with cellular receptors (e.g., EGFR) .
- Polar Groups : Derivatives with 3,4-dihydroxyphenylmethylene () exhibit antioxidant properties, attributed to the catechol moiety’s redox activity .
Modifications to the Hydrazide Moiety
Key Observations :
- Electron-Donating Groups: The 4-dimethylaminophenyl substituent () improves solubility and blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
- Steric Effects : The 2-methylphenyl group () shows selectivity against Gram-positive bacteria, likely due to optimized hydrophobic interactions with bacterial membranes .
Anticancer Activity
- N′-[(E)-(3,4-Dihydroxyphenyl)methylene]acetohydrazide (): Inhibits EGFR with IC₅₀ = 0.010 μM, comparable to clinical kinase inhibitors .
- 2-[Bis(2-chloroethyl)amino]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetohydrazide (): Alkylating agent with cytotoxicity against leukemia cells (IC₅₀ ~5 μM) .
Antibacterial Activity
Physicochemical Properties
Key Notes:
- The 4-dimethylamino analog’s lower LogP (2.9) correlates with improved aqueous solubility, critical for oral bioavailability .
Q & A
[Basic] What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The compound is synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form a 1,3,4-thiadiazole intermediate.
Alkylation : The intermediate undergoes solvent-free reductive amination with aldehydes (e.g., 2-chlorophenyl derivatives) using NaBH4-boric acid mixtures.
Key parameters :
- Reflux time (4 hours in absolute ethanol) .
- Stoichiometric precision (1.2 eq hydrazine hydrate) .
- TLC monitoring (Chloroform:Methanol 7:3) to confirm reaction progress .
[Basic] Which analytical techniques are essential for confirming the structure and purity of this compound?
- 1H NMR/IR Spectroscopy : Validates functional groups (e.g., sulfanyl, hydrazide) and molecular connectivity .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 285.68 g/mol for analogs) .
- TLC/Recrystallization : Ensures purity (e.g., ethanol recrystallization) .
- Elemental Analysis : Verifies stoichiometry (C, H, N, S content) .
[Advanced] How can solvent-free reductive amination be optimized to improve derivative synthesis efficiency?
- Grinding Optimization : Use an agate mortar for 20–30 minutes to ensure uniform mixing of hydrazide intermediates and aldehydes .
- Catalyst Ratio : A 1:1 NaBH4-boric acid mixture enhances reduction efficiency while minimizing side reactions .
- Yield Improvement : Adjust aldehyde substituents (e.g., electron-deficient aryl groups) to favor Schiff base formation .
[Advanced] How should researchers address conflicting NMR data reported for similar thiadiazole derivatives?
- Multi-Technique Validation : Cross-validate with 13C NMR, X-ray crystallography (e.g., monoclinic P21/n symmetry), and IR to resolve tautomerism or solvent effects .
- Standardized Conditions : Reproduce synthesis in anhydrous ethanol at controlled pH to eliminate impurity interference .
- Intermediate Purity : Confirm precursor purity via TLC (Rf comparison) before derivatization .
[Advanced] What methodological approaches are recommended to analyze contradictory biological activity data?
- Synthetic Protocol Comparison : Evaluate solvent-free vs. solvent-based alkylation impacts on bioactivity .
- Purity Correlation : Link activity discrepancies to TLC-determined purity thresholds (e.g., ≥95% purity) .
- Substituent Effects : Use SAR studies to isolate bioactivity contributions of 2-chlorophenyl vs. thiadiazole moieties .
[Advanced] How can computational methods assist in predicting reactivity for novel reactions?
- DFT Modeling : Simulate nucleophilic substitution pathways at sulfur centers to prioritize synthetic targets .
- Solvent Polarity Analysis : Predict reaction rates using COSMO-RS for solvent selection (e.g., dichloromethane vs. THF) .
- Transition-State Trapping : Validate mechanisms with isotopic labeling (34S) and kinetic isotope effects .
[Advanced] What strategies enhance derivative design for targeted bioactivity?
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., -NO2) at the thiadiazole ring to enhance electrophilicity .
- Parallel Synthesis : Screen diverse aldehydes (e.g., heterocyclic, fluorinated) to optimize binding affinity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf-life .
[Advanced] How can crystallographic data resolve structural ambiguities in derivatives?
- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-S = 1.76–1.82 Å) and dihedral angles to confirm regiochemistry .
- Packing Analysis : Identify π-π stacking or hydrogen-bonding interactions that stabilize the crystal lattice .
- Validation Against NMR : Ensure consistency between solution-state (NMR) and solid-state (X-ray) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
